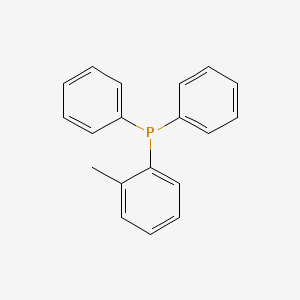

Diphenyl(o-tolyl)phosphine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2-methylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17P/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBZLJCMHFCTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208048 | |

| Record name | Diphenyl-o-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5931-53-3 | |

| Record name | Diphenyl-o-tolylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5931-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-o-tolylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005931533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-o-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-o-tolylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diphenyl(o-tolyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Diphenyl(o-tolyl)phosphine, a valuable tertiary phosphine ligand widely utilized in catalysis and organic synthesis. This document provides a comprehensive overview of the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of chemistry and drug development.

Overview of Synthetic Strategy

The most common and efficient method for the synthesis of this compound involves a Grignard reaction. This approach utilizes the nucleophilic character of an organomagnesium compound, specifically o-tolylmagnesium bromide, to displace a halide from a phosphorus electrophile, chlorodiphenylphosphine. This reaction is highly effective for forming the crucial phosphorus-carbon bond.

The overall reaction can be summarized as follows:

o-Tolylmagnesium bromide + Chlorodiphenylphosphine → this compound + Magnesium bromide chloride

This method is favored for its relatively high yields and the commercial availability of the starting materials. Careful control of reaction conditions, particularly the exclusion of water and oxygen, is critical for the successful synthesis and to prevent the formation of undesired phosphine oxide byproducts.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, providing a benchmark for expected outcomes.

| Parameter | This compound (Projected) | (4-methoxyphenyl)diphenylphosphine (Reference)[1] |

| Starting Materials | ||

| Aryl Halide | o-Bromotoluene | 4-Bromoanisole |

| Phosphorus Halide | Chlorodiphenylphosphine | Chlorodiphenylphosphine |

| Reaction Conditions | ||

| Grignard Reagent:Phosphorus Halide Ratio | ~1.3 : 1 | 1.3 : 1 |

| Temperature | -10 °C | -10 °C |

| Reaction Time | 12 hours | 12 hours |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Product Information | ||

| Molecular Formula | C₁₉H₁₇P | C₁₉H₁₇OP |

| Molecular Weight | 276.31 g/mol | 292.31 g/mol |

| Melting Point | 70-73 °C | Not specified |

| Yield | ||

| Projected Yield | High | 86% |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Preparation of o-Tolylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

o-Bromotoluene

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (for initiation, if necessary)

Procedure:

-

All glassware should be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon.

-

In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Dissolve o-bromotoluene in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the o-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

-

Once the reaction has initiated, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the solution to room temperature. The resulting grayish-brown solution of o-tolylmagnesium bromide is ready for the next step.

Synthesis of this compound

Materials:

-

o-Tolylmagnesium bromide solution in THF (from step 3.1)

-

Chlorodiphenylphosphine

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a separate, dry, nitrogen- or argon-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve chlorodiphenylphosphine in anhydrous THF.

-

Cool the chlorodiphenylphosphine solution to -10 °C using an appropriate cooling bath (e.g., ice-salt bath).

-

Slowly add the prepared o-tolylmagnesium bromide solution dropwise to the stirred chlorodiphenylphosphine solution over a period of 1-2 hours, maintaining the temperature at -10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reaction Pathway and Workflow Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Diphenyl(o-tolyl)phosphine (CAS: 5931-53-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl(o-tolyl)phosphine, also known as (2-methylphenyl)diphenylphosphine, is a monophosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric and electronic properties, conferred by the presence of the ortho-tolyl group, make it a valuable tool in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental protocols.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 5931-53-3 | |

| Molecular Formula | C₁₉H₁₇P | |

| Molecular Weight | 276.31 g/mol | |

| Melting Point | 70-73 °C (lit.) | |

| Appearance | White solid | |

| Solubility | Soluble in many organic solvents such as toluene, benzene, chloroform, and ether.[1] Sparingly soluble in alcohols like ethanol and insoluble in water.[1][2] |

Synthesis

The synthesis of this compound can be achieved through a Grignard reaction, a common method for the formation of carbon-phosphorus bonds.[3][4][5]

Synthetic Workflow

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of triarylphosphines.[3][4][5]

Materials:

-

Magnesium turnings

-

o-bromotoluene

-

Anhydrous tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents). Cover the magnesium with anhydrous THF. Add a small crystal of iodine to initiate the reaction. Add o-bromotoluene (1.0 equivalent) dissolved in anhydrous THF dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. Add chlorodiphenylphosphine (1.0 equivalent) dissolved in anhydrous THF dropwise to the stirred Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and a small amount of a more polar solvent, to yield this compound as a white solid.

Applications in Catalysis

This compound is a highly effective ligand in various palladium-catalyzed cross-coupling reactions. The o-tolyl group provides steric bulk which can promote the reductive elimination step in the catalytic cycle and influence the regioselectivity of certain reactions.[6][7][8] Electronically, the methyl group is weakly electron-donating, which can affect the electron density at the metal center.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound, in combination with a palladium precursor, forms a highly active catalyst for this reaction.

This protocol is a representative example based on general procedures for Suzuki-Miyaura reactions using phosphine ligands.[9][10][11][12][13]

Materials:

-

4-bromoanisole

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), this compound (4 mol%), 4-bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the desired biphenyl product.

Spectral Data

NMR Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound will show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the protons of the two phenyl groups and the tolyl group. A singlet for the methyl protons of the tolyl group will be observed further upfield (around 2.3 ppm).

-

¹³C NMR: The ¹³C NMR spectrum will display multiple signals in the aromatic region, with the carbon atoms directly bonded to phosphorus showing coupling (J-coupling). The methyl carbon of the tolyl group will appear at a characteristic upfield chemical shift.

-

³¹P NMR: The ³¹P NMR spectrum is a powerful tool for characterizing phosphines. For this compound, a single resonance is expected. The chemical shift provides information about the electronic environment of the phosphorus atom.[14][15][16] The typical chemical shift for triarylphosphines is in the range of -5 to -15 ppm.[14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C stretching vibrations of the aromatic rings. The P-C stretching vibrations are typically weaker and can be found in the fingerprint region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable ligand in the field of catalysis, particularly for palladium-catalyzed cross-coupling reactions. Its unique combination of steric and electronic properties allows for high efficiency and selectivity in the synthesis of a wide range of organic molecules, making it an important tool for researchers in academia and the pharmaceutical industry. Careful handling and adherence to safety protocols are essential when working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of mixed arylalkyl tertiary phosphines via the grignard approach | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. spectrabase.com [spectrabase.com]

- 16. trilinkbiotech.com [trilinkbiotech.com]

In-depth Technical Guide on the Crystal Structure of Diphenyl(o-tolyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of Diphenyl(o-tolyl)phosphine (also known as (2-methylphenyl)diphenylphosphine). While a definitive single-crystal X-ray structure of this compound is not publicly available, this document offers a comparative analysis of the crystallographic data of its isomers, Diphenyl(m-tolyl)phosphine and Diphenyl(p-tolyl)phosphine, alongside the parent compound, triphenylphosphine. This guide also details a standard experimental protocol for the synthesis of this compound via a Grignard reaction, providing a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.

Introduction

Tertiary phosphines are a critical class of ligands in coordination chemistry and catalysis, finding extensive application in cross-coupling reactions, hydroformylation, and as precursors for the synthesis of phosphonium salts and phosphine oxides. The steric and electronic properties of the substituents on the phosphorus atom significantly influence the reactivity and selectivity of the resulting metal complexes. This compound, with a methyl group in the ortho position of one of the phenyl rings, presents a unique steric profile that can impact its coordination behavior and catalytic activity. Understanding its three-dimensional structure is paramount for designing novel catalysts and functional materials.

Due to the unavailability of the specific crystal structure for this compound in publicly accessible databases, this guide provides a comparative analysis of closely related structures to infer its likely geometric parameters.

Comparative Crystallographic Analysis

To provide insight into the expected structural parameters of this compound, the crystallographic data for triphenylphosphine, Diphenyl(m-tolyl)phosphine, and Diphenyl(p-tolyl)phosphine are summarized below. These compounds differ only in the position of the methyl group on one of the phenyl rings, allowing for a systematic comparison.

Table 1: Comparative Crystallographic Data of Selected Triarylphosphines

| Parameter | Triphenylphosphine | Diphenyl(m-tolyl)phosphine | Diphenyl(p-tolyl)phosphine |

| Crystal System | Monoclinic | Data Not Available | Data Not Available |

| Space Group | P2₁/c | Data Not Available | Data Not Available |

| Unit Cell Dimensions | |||

| a (Å) | 15.820 | Data Not Available | Data Not Available |

| b (Å) | 8.210 | Data Not Available | Data Not Available |

| c (Å) | 11.280 | Data Not Available | Data Not Available |

| β (°) | 92.4 | Data Not Available | Data Not Available |

| P-C Bond Lengths (Å) | 1.828 - 1.836 | Data Not Available | Data Not Available |

| C-P-C Bond Angles (°) | 101.7 - 103.8 | Data Not Available | Data Not Available |

Note: Definitive, publicly available single-crystal X-ray diffraction data for Diphenyl(m-tolyl)phosphine and Diphenyl(p-tolyl)phosphine could not be located in the course of this review. The data for triphenylphosphine is provided as a baseline for comparison.

The introduction of a methyl group on the phenyl ring, particularly in the ortho position as in this compound, is expected to induce significant steric hindrance. This would likely lead to an increase in the C-P-C bond angles and potentially a lengthening of the P-C(tolyl) bond compared to triphenylphosphine.

Molecular Structure of this compound

The molecular structure of this compound consists of a central phosphorus atom bonded to two phenyl groups and one o-tolyl group.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with chlorodiphenylphosphine. A general protocol is detailed below.

Synthesis of this compound

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chlorodiphenylphosphine

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

A flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 equivalents) and a small crystal of iodine.

-

The flask is gently warmed under a stream of nitrogen until the iodine sublimes and coats the magnesium.

-

A solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF is prepared. A small portion of this solution is added to the magnesium turnings.

-

The reaction is initiated, which is evident by the disappearance of the iodine color and the onset of reflux. The remaining 2-bromotoluene solution is then added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the o-tolylmagnesium bromide.

-

-

Reaction with Chlorodiphenylphosphine:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield this compound as a white solid.

-

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined and publicly reported, this technical guide provides valuable insights for researchers by presenting a comparative analysis of related triarylphosphines. The steric influence of the ortho-methyl group is a key feature that distinguishes this phosphine from its meta and para isomers, as well as from triphenylphosphine. The detailed synthetic protocol provided herein offers a reliable method for the preparation of this compound, enabling further investigation into its coordination chemistry, catalytic applications, and role in the development of new chemical entities. Future work should prioritize the single-crystal X-ray diffraction analysis of this compound to provide a complete and accurate understanding of its solid-state structure.

Solubility Profile of Diphenyl(o-tolyl)phosphine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diphenyl(o-tolyl)phosphine, a common organophosphorus compound utilized in various chemical syntheses. Due to a lack of extensive published quantitative data, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in relevant organic solvents.

Introduction

This compound, a solid at room temperature with a melting point of 70-73 °C, is an important ligand in catalysis and a building block in organic synthesis. Its solubility is a critical parameter for reaction kinetics, purification processes, and formulation development. Generally, as a triarylphosphine, it is expected to be soluble in nonpolar organic solvents and exhibit increased solubility with a rise in temperature.[1]

Quantitative Solubility Data

To facilitate systematic data collection, the following table is provided for researchers to record their experimental findings.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Toluene | Gravimetric | ||||

| Tetrahydrofuran (THF) | Gravimetric | ||||

| Dichloromethane | Gravimetric | ||||

| Acetone | Gravimetric | ||||

| Ethanol | Gravimetric | ||||

| Methanol | Gravimetric | ||||

| Hexane | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This protocol is synthesized from established methodologies for determining the solubility of solid organic compounds.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the collection vial with the filtered saturated solution.

-

Carefully evaporate the solvent from the collection vial. This can be achieved by placing the vial in a fume hood at room temperature or in an oven at a temperature below the melting point of this compound and the boiling point of the solvent.

-

Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the filtered solution minus the mass of the vial with the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides a foundational framework for researchers to systematically investigate and document the solubility of this compound in various organic solvents. The provided experimental protocol and data table are intended to support the generation of reliable and comparable solubility data, which will be invaluable for the broader scientific community.

References

The Tunable Toolkit: A Technical Guide to Tolylphosphine Ligands in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of homogeneous catalysis, the ligand is not merely a spectator; it is a master controller, dictating the activity, selectivity, and stability of the metallic heart of the catalyst. Among the vast family of phosphine ligands, tolylphosphines—organophosphorus compounds bearing one or more tolyl (methylphenyl) groups—represent a class of remarkable versatility and efficacy.[1] Their prevalence in seminal catalytic systems, from palladium-catalyzed cross-couplings to rhodium-catalyzed hydroformylations, is a testament to their tunable nature.[2][3] The simple addition of a methyl group to the phenyl rings, and the strategic choice of its position (ortho, meta, or para), provides chemists with a powerful yet straightforward tool to modulate the steric and electronic environment of the catalyst's active site. This guide offers an in-depth exploration of the core principles governing tolylphosphine ligands, their synthesis, and their application in key catalytic transformations that are foundational to modern organic synthesis and drug development.

Introduction: Why Tolylphosphines?

Phosphine ligands are ubiquitous in transition metal catalysis, forming stable, covalent bonds with metal centers and profoundly influencing their reactivity.[4] They act as Lewis bases, donating electron density to the metal, which in turn stabilizes various oxidation states crucial for catalytic cycles.[2] The tolylphosphine family, including tri(o-tolyl)phosphine, tri(m-tolyl)phosphine, and tri(p-tolyl)phosphine, emerges as a particularly insightful case study. While structurally similar to the archetypal triphenylphosphine (PPh₃), the methyl substituent on the aromatic ring introduces subtle yet impactful changes in the ligand's properties. This allows for a systematic investigation of how steric hindrance and electron-donating capability influence a reaction's outcome, providing a bridge between simple, foundational ligands and more complex, highly-engineered systems.

Fundamental Properties: The Art of Tuning

The effectiveness of a tolylphosphine ligand is governed by a delicate interplay between its size (steric effects) and its electron-donating ability (electronic effects). The position of the methyl group—ortho, meta, or para—is the primary determinant of these properties.

Steric Effects: The Tolman Cone Angle

Pioneered by Chadwick A. Tolman, the concept of the "cone angle" (θ) provides a quantitative measure of a ligand's steric bulk.[5] It is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the substituent atoms.[6] A larger cone angle signifies greater steric hindrance around the metal center, which can accelerate bond-breaking steps (like reductive elimination) and influence substrate approach.[7]

The ortho-methyl group in tri(o-tolyl)phosphine causes a significant increase in steric bulk compared to triphenylphosphine, resulting in a much wider cone angle.[8] This bulk can be advantageous in reactions where dissociation of a ligand from a crowded metal center is a key step.

Table 1: Comparison of Tolman Cone Angles for Tolylphosphine Isomers and PPh₃

| Ligand | Tolman Cone Angle (θ) | Key Steric Feature |

| Tri(p-tolyl)phosphine | 145° | Similar to PPh₃; methyl group is distant from the P atom. |

| Tri(m-tolyl)phosphine | 165° | Moderately increased bulk over PPh₃.[9] |

| Tri(o-tolyl)phosphine | 194° | Significantly larger due to ortho-methyl groups forcing rotation.[8] |

| Triphenylphosphine (PPh₃) | 145° | Reference standard.[9] |

Electronic Effects: The Tolman Electronic Parameter (TEP)

The electronic influence of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is derived from the C-O stretching frequency (ν(CO)) in the infrared spectrum of a standard LNi(CO)₃ complex.[10] Methyl groups are electron-donating. When attached to the phenyl ring, they increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor. A more electron-rich phosphine donates more strongly to the metal center. This increased electron density on the metal enhances its ability to back-donate into the π* orbitals of other ligands (like CO), weakening their bonds and resulting in a lower ν(CO) value.[6][10] Therefore, a lower TEP value corresponds to a more electron-donating ligand.

The para-methyl group in tri(p-tolyl)phosphine exerts the strongest electron-donating effect, as it is positioned to donate electron density into the ring's π-system via hyperconjugation, directly influencing the phosphorus atom.

Table 2: Comparison of Tolman Electronic Parameters for Tolylphosphine Isomers and PPh₃

| Ligand | TEP (ν(CO) in cm⁻¹) | Key Electronic Feature |

| Tri(p-tolyl)phosphine | 2066.9 | Most electron-donating of the series due to the para-methyl group. |

| Tri(m-tolyl)phosphine | 2067.6 | Moderately electron-donating. |

| Tri(o-tolyl)phosphine | 2068.5 | Less electron-donating than p-tolyl, effect is modulated by sterics. |

| Triphenylphosphine (PPh₃) | 2068.9 | Reference standard. |

Synthesis of Tolylphosphine Ligands

The synthesis of tri-substituted tolylphosphines is typically achieved through a reliable and scalable method: the reaction of a Grignard reagent with phosphorus trichloride (PCl₃).[1][11] This method allows for the straightforward construction of the P-C bond.

Experimental Protocol: Synthesis of Tri(p-tolyl)phosphine

This protocol describes a representative synthesis based on established Grignard chemistry.[1][11]

Materials:

-

4-Bromotoluene (3 eq.)

-

Magnesium turnings (3.3 eq.)

-

Iodine (one crystal, as initiator)

-

Phosphorus trichloride (1 eq.)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure (must be performed under an inert atmosphere, e.g., Nitrogen or Argon):

-

Grignard Formation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of 4-bromotoluene in anhydrous THF via the dropping funnel to initiate the reaction (indicated by heat and disappearance of the iodine color).

-

Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Phosphine Synthesis: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride in anhydrous THF dropwise via the dropping funnel. A white precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol) to afford pure tri(p-tolyl)phosphine as a white crystalline solid.[1]

-

Characterization: Confirm product identity and purity using ³¹P NMR, ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis.

Applications in Homogeneous Catalysis

The tunable properties of tolylphosphine ligands make them highly effective in a range of critical catalytic reactions.[2][12]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstones of modern synthesis, particularly in the pharmaceutical industry for constructing complex molecular scaffolds.[12][13] The ligand plays a pivotal role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination.[14]

-

Role of the Ligand: Electron-rich phosphines (like tri(p-tolyl)phosphine) facilitate the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step.[15] Conversely, sterically bulky ligands (like tri(o-tolyl)phosphine) promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[16] The choice of tolyl isomer allows for the optimization of this balance for specific substrates. For instance, challenging couplings involving sterically hindered substrates can benefit from the bulky nature of P(o-tolyl)₃.[16]

// Edges for the cycle Pd0 -> PdII_RX [label=" + R-X "]; PdII_RX -> PdII_RR [label=" + R'-M "]; PdII_RR -> Pd0 [label=" - R-R' "];

// Labels for the steps Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_RX [style=invis]; PdII_RX -> Transmetal [style=invis]; Transmetal -> PdII_RR [style=invis]; PdII_RR -> RedElim [style=invis]; RedElim -> Pd0 [style=invis]; } dot Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a large-scale industrial process that converts alkenes into aldehydes using syngas (CO and H₂).[17] The regioselectivity of this reaction—the preference for forming a linear versus a branched aldehyde—is critically controlled by the catalyst's ligands.

-

Role of the Ligand: In the rhodium-catalyzed hydroformylation of terminal alkenes, both steric and electronic factors of the phosphine ligand are crucial.[18]

-

Steric Effects: Large, bulky ligands tend to occupy more space in the equatorial plane of the trigonal bipyramidal intermediate, which favors the formation of the linear aldehyde product to minimize steric clashes.

-

Electronic Effects: More electron-donating ligands increase the electron density on the rhodium center. This strengthens the Rh-CO back-bonding, making CO dissociation (a step required for alkene coordination) more difficult. This can favor pathways that lead to higher linear-to-branched (l:b) ratios.[19] Tri(p-tolyl)phosphine, being more electron-donating than PPh₃, can be employed to enhance the selectivity for the desired linear aldehyde product in certain systems.[19]

-

Conclusion and Future Outlook

Tolylphosphine ligands, despite their structural simplicity, offer a sophisticated platform for tuning the performance of homogeneous catalysts. By strategically positioning a single methyl group, researchers can precisely modulate the steric and electronic environment around a metal center, thereby controlling reaction rates, yields, and selectivities. They serve not only as workhorse ligands in numerous established catalytic processes but also as invaluable tools for mechanistic studies, allowing for a systematic dissection of ligand effects. As the demand for more efficient, selective, and sustainable chemical transformations grows, the foundational principles demonstrated by the tolylphosphine family will continue to inform the design of next-generation ligands and catalysts for the challenges in drug discovery, materials science, and industrial chemistry.

References

- 1. htdchem.com [htdchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 5. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Tris(o-tolyl)phosphine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 11. TRI-P-TOLYLPHOSPHINE synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dspace.mit.edu [dspace.mit.edu]

- 17. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Stability of Diphenyl(o-tolyl)phosphine Under Atmospheric Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of diphenyl(o-tolyl)phosphine when exposed to air. Triarylphosphines are a critical class of ligands in catalysis and synthetic chemistry; however, their susceptibility to oxidation can impact reaction efficiency and reproducibility. This document outlines the current understanding of the air stability of this compound, offers a detailed protocol for its assessment, and presents quantitative data for a closely related analogue to serve as a practical benchmark.

Introduction: The Challenge of Phosphine Oxidation

Trivalent phosphines are susceptible to oxidation by atmospheric oxygen, converting them into their corresponding phosphine oxides. This degradation pathway deactivates the phosphine for its intended catalytic or stoichiometric role. The rate of this oxidation is highly dependent on the steric and electronic properties of the substituents on the phosphorus atom. Generally, triarylphosphines are more resistant to air oxidation than their trialkylphosphine counterparts due to the delocalization of the phosphorus lone pair into the aromatic systems. However, they are not entirely inert and can undergo slow oxidation, particularly when in solution.

Quantitative Analysis of Triarylphosphine Air Stability

To provide a quantitative context for the stability of this compound, the following table summarizes experimental data for the air oxidation of the closely related and extensively studied triphenylphosphine. This data serves as a valuable reference point for researchers handling triarylphosphines.

| Compound | Solvent | Conditions | Observation | Half-life (t½) |

| Triphenylphosphine | Benzene | Simple exposure to air | ~20% conversion to triphenylphosphine oxide over 5 days[1] | Not Reported |

Experimental Protocol: Monitoring Phosphine Oxidation by ³¹P NMR Spectroscopy

A robust and widely accepted method for monitoring the oxidation of phosphines is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct and quantitative observation of the disappearance of the phosphine signal and the appearance of the corresponding phosphine oxide signal over time.

Objective: To quantitatively determine the rate of air-induced oxidation of a phosphine ligand in solution.

Materials:

-

Phosphine ligand (e.g., this compound)

-

Anhydrous, deuterated NMR solvent (e.g., CDCl₃, C₆D₆)

-

NMR tubes with septum-sealed caps

-

Glovebox or Schlenk line for inert atmosphere handling

-

NMR spectrometer

Procedure:

-

Sample Preparation (Inert Atmosphere):

-

Inside a glovebox or under a stream of argon or nitrogen, accurately weigh a known amount of the phosphine ligand.

-

Dissolve the ligand in a known volume of anhydrous, deuterated NMR solvent to achieve a desired concentration (e.g., 0.1 M).

-

Transfer the solution to an NMR tube and securely seal it with a septum cap.

-

-

Initial ³¹P NMR Spectrum (t=0):

-

Acquire a quantitative ³¹P NMR spectrum of the freshly prepared sample. This spectrum will serve as the baseline (time zero) and confirm the initial purity of the phosphine.

-

Record the chemical shift of the phosphine peak. For this compound, this will be a single peak.

-

-

Initiation of Air Exposure:

-

Remove the NMR tube from the spectrometer.

-

Using a needle, pierce the septum to allow air to enter the NMR tube. For more controlled experiments, a gentle and constant flow of air can be introduced via a long needle while a short needle serves as a vent.

-

-

Time-Course Monitoring:

-

At regular, predetermined intervals (e.g., every hour, every 24 hours), acquire a new ³¹P NMR spectrum. The frequency of data collection should be adjusted based on the expected stability of the phosphine.

-

Ensure consistent acquisition parameters for all spectra to allow for accurate comparison of signal integrals.

-

-

Data Analysis:

-

For each spectrum, integrate the signal corresponding to the remaining phosphine and the newly formed phosphine oxide. The chemical shift of the phosphine oxide will be significantly downfield from the parent phosphine.

-

Calculate the percentage of remaining phosphine at each time point relative to the initial integral at t=0.

-

Plot the percentage of remaining phosphine as a function of time.

-

From this plot, the rate of oxidation and the half-life (the time at which 50% of the phosphine has been oxidized) can be determined.

-

Visualizing the Degradation Pathway and Experimental Workflow

To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the chemical degradation pathway of this compound in air and the experimental workflow for monitoring its stability.

Conclusion and Recommendations

While this compound is generally more stable to air oxidation than its trialkylphosphine counterparts, it is not indefinitely stable, especially in solution. Researchers and drug development professionals should be aware of this potential degradation pathway and take appropriate precautions. For applications requiring high purity and reproducibility, it is recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to use freshly prepared solutions. When the stability of the phosphine in a particular reaction medium or under specific storage conditions is a concern, the ³¹P NMR monitoring protocol outlined in this guide provides a reliable method for quantitative assessment. By understanding and quantifying the stability of this important ligand, researchers can ensure the robustness and success of their chemical transformations.

References

A Senior Application Scientist's Guide to Sourcing Diphenyl(o-tolyl)phosphine for Catalysis and Drug Discovery

Introduction: The Understated Importance of a Privileged Ligand

Diphenyl(o-tolyl)phosphine, also known as (2-Methylphenyl)diphenylphosphine, is a triarylphosphine ligand that holds a significant position in the toolbox of synthetic chemists, particularly within pharmaceutical and materials science research. Its unique steric and electronic properties, conferred by the ortho-tolyl group, make it a highly effective ligand in various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, are fundamental to the construction of complex organic molecules that form the backbone of many modern pharmaceutical agents.[1][2]

The steric bulk from the ortho-methyl group influences the coordination geometry around the metal center, often promoting the reductive elimination step and enhancing catalytic turnover rates.[3] Unlike more complex, "designer" ligands, this compound offers a compelling combination of bench-stability, resistance to oxidation, and proven efficacy across a wide array of challenging chemical transformations.[2] However, the successful application of this ligand is not solely dependent on the reaction conditions; it begins with a critical, often overlooked step: the selection of a high-quality commercial supplier. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the supplier landscape and implement robust qualification and handling protocols.

The Causality of Supplier Selection: Why Purity Dictates Performance

In the realm of catalysis, the axiom "garbage in, garbage out" is particularly resonant. The performance of a catalytic system is exquisitely sensitive to the purity of its components. For a phosphine ligand like this compound, impurities can have several detrimental effects:

-

Catalyst Poisoning: Trace amounts of metals, oxidizing agents, or other coordinating species can irreversibly bind to the palladium center, effectively poisoning the catalyst and halting the reaction.

-

Inconsistent Reaction Profiles: Lot-to-lot variability in impurity profiles can lead to unpredictable reaction rates, yields, and byproduct formation. This lack of reproducibility is a significant impediment in both academic research and process development for drug manufacturing.

-

Formation of Unwanted Side Products: Impurities may initiate or participate in competing reaction pathways, complicating purification and reducing the yield of the desired product.

Therefore, selecting a supplier is not merely a procurement task but a critical experimental variable that must be controlled. A trustworthy supplier provides more than just a chemical; they provide a guarantee of consistency, backed by transparent and comprehensive analytical data.

A Framework for Supplier Qualification: A Self-Validating System

A robust supplier qualification process is a self-validating system that ensures the material meets the stringent requirements of your research or development workflow. This involves a multi-step evaluation of both the product's technical specifications and the supplier's quality systems.

Key Technical Specifications

When evaluating this compound from a potential supplier, the following parameters are critical:

| Parameter | Specification | Importance & Rationale |

| Assay (Purity) | ≥97-98% (by GC or HPLC) | The primary indicator of quality. A higher assay ensures that the material is predominantly the desired ligand, minimizing the risk of impurities interfering with catalysis. |

| Chemical Identity | Confirmed by ¹H NMR, ³¹P NMR, MS | Structural confirmation is non-negotiable. It validates that the material is indeed this compound and not an isomer or related compound. |

| Physical Form | White to off-white solid/powder | The expected physical appearance. Significant deviation may indicate degradation or gross impurity. |

| Melting Point | 70-73 °C | A narrow melting point range is a good secondary indicator of purity.[4][5] A broad or depressed range suggests the presence of impurities. |

| Documentation | Lot-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) | The CoA provides the supplier's quality control results for the specific batch you are purchasing. The SDS is essential for safe handling and risk assessment.[6] |

Supplier Evaluation Workflow

The process of selecting and qualifying a supplier can be visualized as a systematic workflow. This ensures that all critical checkpoints are met before committing to a particular source for sensitive applications.

Caption: Supplier qualification workflow for this compound.

Leading Commercial Suppliers: A Comparative Overview

Several reputable chemical suppliers provide this compound for research and development purposes. The table below summarizes the offerings from prominent vendors. It is crucial to note that product codes and specifications can change, and researchers should always consult the supplier's website and lot-specific documentation for the most current information.

| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight | Typical Purity/Specifications |

| Sigma-Aldrich (Merck) | This compound[4][7] | 5931-53-3 | C₁₉H₁₇P | 276.31 | 98% assay, solid form, m.p. 70-73 °C[4] |

| Thermo Scientific (Alfa Aesar) | This compound[8][9] | 5931-53-3 | C₁₉H₁₇P | 276.32 | ≥95.0% assay (GC), white powder, m.p. 66.0-72.0 °C[8] |

| Santa Cruz Biotechnology | This compound[10] | 5931-53-3 | C₁₉H₁₇P | 276.31 | Information available upon request. |

| Alfa Chemistry | This compound[11] | 5931-53-3 | C₁₉H₁₇P | 276.31 | Research grade, specifications provided with quotation. |

| CookeChem | This compound[5] | 5931-53-3 | C₁₉H₁₇P | 276.31 | ≥97% (HPLC), m.p. 70-73 °C[5] |

| Apollo Scientific | This compound[12] | 5931-53-3 | C₁₉H₁₇P | 276.31 | Available for purchase, detailed specs on request. |

Experimental Protocol: Safe Handling and Stock Solution Preparation

Triarylphosphines and their solutions can be sensitive to air and moisture over time. Adherence to a strict handling protocol is essential for safety and to ensure the integrity of the material for use in catalysis.

Objective: To safely handle solid this compound and prepare a 0.1 M stock solution in anhydrous toluene.

Safety Precautions:

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, nitrile gloves, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[15] Avoid contact with skin, eyes, and clothing.

Methodology:

-

Inert Atmosphere Preparation:

-

Place a clean, dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen). This is typically achieved by evacuating the flask with a vacuum pump and refilling it with the inert gas three times.

-

-

Weighing the Reagent:

-

Temporarily remove the flask from the inert atmosphere line.

-

Quickly weigh the required amount of this compound (e.g., 276.3 mg for 10 mL of a 0.1 M solution) and add it to the flask. The solid is generally stable in air for short periods, but the transfer should be performed efficiently to minimize air exposure.

-

Immediately reseal the flask and reconnect it to the Schlenk line.

-

-

Solvent Addition:

-

Using a gas-tight syringe, draw the required volume of anhydrous solvent (e.g., 10 mL of anhydrous toluene) from a sealed solvent bottle (e.g., Sure/Seal™).

-

Inject the solvent into the Schlenk flask containing the solid phosphine ligand.

-

-

Dissolution and Storage:

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

The resulting solution should be stored under an inert atmosphere, sealed with a septum and parafilm, and kept in a cool, dark place. For long-term storage, refrigeration is recommended.

-

Conclusion

This compound is a powerful and versatile ligand in synthetic chemistry. Its effective use, however, is fundamentally linked to the quality of the starting material. For researchers and drug development professionals, a meticulous approach to supplier selection—one that is grounded in technical evaluation, in-house verification, and adherence to safe handling protocols—is paramount. By treating supplier qualification as an integral part of the experimental design, scientists can enhance the reliability, reproducibility, and ultimate success of their catalytic reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 98 5931-53-3 [sigmaaldrich.com]

- 5. This compound , ≥97%(HPLC) , 5931-53-3 - CookeChem [cookechem.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound 98 5931-53-3 [sigmaaldrich.com]

- 8. This compound 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. scbt.com [scbt.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 5931-53-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

- 14. chemical-label.com [chemical-label.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Melting Point of Diphenyl(o-tolyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting point of diphenyl(o-tolyl)phosphine, a crucial physical property for its application in synthesis and materials science. The document presents collated data from various suppliers, outlines a standard experimental protocol for melting point determination, and illustrates the relationships between the compound's identifiers and its physical characteristics.

Quantitative Data: Melting Point of this compound

This compound, also known as (2-Methylphenyl)diphenylphosphine, is a solid organophosphorus compound. Its melting point is a key parameter for identification, purity assessment, and determining appropriate reaction and storage conditions. The table below summarizes the melting point data as reported by various chemical suppliers.

| Parameter | Value | Source(s) |

| Chemical Name | This compound | CookeChem, Thermo Scientific, ChemicalBook, Sigma-Aldrich |

| Synonym | (2-Methylphenyl)diphenylphosphine | CookeChem[1], Sigma-Aldrich[2] |

| CAS Number | 5931-53-3 | CookeChem[1], Thermo Scientific[3], ChemicalBook[4], Sigma-Aldrich[2] |

| Molecular Formula | C₁₉H₁₇P | CookeChem[1], Thermo Scientific[3] |

| Molecular Weight | 276.31 g/mol | CookeChem[1], Sigma-Aldrich[2] |

| Appearance | White to off-white solid/powder | CookeChem[1], Thermo Scientific[3] |

| Melting Point Range | 70-73 °C | CookeChem[1], ChemicalBook[4] |

| Melting Point Range | 66.0-72.0 °C | Thermo Scientific[3] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a standard method for substance identification and purity verification. Below is a detailed, generalized protocol for determining the melting point of a compound like this compound using a capillary melting point apparatus.

Objective: To determine the melting point range of a solid sample.

Materials and Equipment:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Safety glasses

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom, sealed end.

-

Repeat until the sample column is approximately 2-4 mm high.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature on the apparatus to approximately 10-15 °C below the expected melting point (e.g., set to 55 °C based on the literature values).

-

Set a slow heating rate (ramp rate) of 1-2 °C per minute. A slow rate is critical for an accurate determination of the melting range.

-

-

Measurement:

-

Begin heating the sample block.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe the sample while the temperature rises.

-

Record the temperature at which the last solid crystal melts completely into a clear liquid (the end of the melting range).

-

-

Data Recording and Analysis:

-

The recorded melting point should be expressed as a range from the temperature of initial melting to the temperature of complete liquefaction (e.g., 68-71 °C).

-

A narrow melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

-

For high accuracy, the determination should be repeated at least twice, and the average value reported.

-

Visualization of Compound Data

The following diagram illustrates the logical relationship between the chemical identifiers for this compound and its key physical property, the melting point.

Caption: Logical relationship between compound identity and properties.

References

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Diphenyl(o-tolyl)phosphine Metal Complexes

Abstract

Diphenyl(o-tolyl)phosphine, also known as (2-methylphenyl)diphenylphosphine, is a sterically demanding and electronically distinct tertiary phosphine ligand that has carved a significant niche in coordination chemistry and homogeneous catalysis. The strategic placement of a methyl group at the ortho position of one phenyl ring introduces unique steric bulk near the phosphorus donor atom, profoundly influencing the geometry, stability, and reactivity of its metal complexes. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, in-depth characterization, and catalytic applications of metal complexes featuring this important ligand. We will explore the causality behind experimental choices, present detailed protocols for key synthetic and analytical procedures, and visualize complex processes to foster a deeper understanding of the structure-activity relationships that govern these systems.

The this compound Ligand: A Profile

At the heart of any metal complex's reactivity lies the nature of its ligands. This compound [(C₆H₅)₂P(C₆H₄CH₃)] is an air-stable, solid phosphine that offers a compelling alternative to the ubiquitous triphenylphosphine (PPh₃).[1][2] Its defining feature is the ortho-methyl group, which imparts distinct steric and electronic characteristics.

Steric and Electronic Properties

The primary impact of the ortho-tolyl group is steric. This is quantitatively described by the Tolman Cone Angle (θ) , a measure of the solid angle occupied by a ligand at the metal center. While triphenylphosphine has a cone angle of 145°, the addition of the single ortho-methyl group in tri(o-tolyl)phosphine increases this value dramatically to 194°.[3] this compound sits between these values, possessing significantly more steric bulk than PPh₃. This increased steric hindrance can:

-

Promote the formation of lower-coordinate, highly reactive metal species by favoring ligand dissociation.[4]

-

Create a "pocket" around the metal center that influences substrate binding and selectivity.[5]

-

Stabilize metal centers and prevent the formation of inactive bridged dimers.[6]

Electronically, the methyl group is weakly electron-donating, which slightly increases the electron density on the phosphorus atom compared to PPh₃. This enhanced donor strength can influence the electronic properties of the metal center, impacting its reactivity in catalytic cycles.[6][7]

Synthesis of this compound Metal Complexes

The synthesis of these complexes typically involves the reaction of a suitable metal precursor with one or more equivalents of the this compound ligand. The choice of solvent and reaction conditions is critical for obtaining high yields of pure product.

General Synthetic Strategy: Ligand Substitution

A common and straightforward method for synthesizing these complexes is through ligand substitution, where a labile ligand on a metal precursor is displaced by the incoming this compound. Palladium(II) complexes, which are widely used as pre-catalysts, are often prepared this way.[8]

The reaction of a palladium(II) salt, such as palladium(II) chloride (PdCl₂) or bis(benzonitrile)palladium(II) chloride, with two equivalents of the phosphine ligand yields the square planar complex, trans-bis(this compound)palladium(II) chloride. The use of a coordinating solvent like benzonitrile or acetonitrile can facilitate the dissolution of the palladium salt.[8]

Detailed Protocol: Synthesis of trans-Bis(this compound)palladium(II) Chloride

This protocol describes a representative synthesis adapted from established procedures for similar phosphine complexes.[8]

Materials:

-

Palladium(II) Chloride (PdCl₂)

-

This compound

-

Benzonitrile (anhydrous)

-

Ethanol

-

Diethyl ether

-

Schlenk flask and standard Schlenk line glassware

-

Magnetic stir bar

Procedure:

-

Inert Atmosphere: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) chloride (1.0 mmol).

-

Reagent Addition: In the same flask, add this compound (2.1 mmol, 2.1 equivalents).

-

Solvent Addition: Add 30 mL of anhydrous benzonitrile to the flask.

-

Degassing: Purge the flask with a gentle stream of argon or nitrogen gas for 20 minutes to ensure an inert atmosphere.

-

Reaction: Heat the mixture with stirring to 80-100 °C until all solids have dissolved, forming a clear, orange-yellow solution. Maintain this temperature for 1-2 hours.

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. A yellow precipitate should form. To ensure complete precipitation, continue stirring the mixture at room temperature overnight.

-

Isolation: Filter the solid product using a Büchner funnel.

-

Washing: Wash the collected solid sequentially with small portions of ethanol and then diethyl ether to remove unreacted starting materials and residual solvent.

-

Drying: Dry the bright yellow solid product under vacuum to a constant weight.

Causality: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand at elevated temperatures. Benzonitrile serves as both a solvent and a labile ligand that is easily displaced by the stronger phosphine donor. The washing steps are critical for removing impurities, ensuring the high purity of the final pre-catalyst.[8]

In-Depth Spectroscopic and Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for characterizing these complexes in solution.

Phosphorus-31 NMR is highly sensitive to the chemical environment of the phosphorus atom. The coordination of this compound to a metal center results in a significant downfield shift (coordination shift) of the ³¹P NMR signal compared to the free ligand.[9] For example, the free ligand exhibits a signal around -13 ppm, while coordination to palladium(II) can shift this signal to the +15 to +30 ppm range. The precise chemical shift provides information about the oxidation state of the metal, the coordination geometry, and the nature of other ligands in the coordination sphere.[10]

While often complex, ¹H and ¹³C NMR spectra provide valuable information about the ligand framework. The signals for the ortho-methyl protons and the aromatic protons can show shifts and changes in multiplicity upon coordination.[11] In some cases, coupling between phosphorus and nearby protons or carbons (JP-H or JP-C) can be observed, providing further structural confirmation.[12]

| Complex Type | Metal | Typical ³¹P NMR Shift (ppm) | Reference |

| Free Ligand | - | ~ -13 | [9] |

| Pd(II) Square Planar | Pd | +15 to +30 | [10] |

| Pt(II) Square Planar | Pt | +10 to +25 (with ¹⁹⁵Pt satellites) | [13] |

| Au(I) Linear | Au | +25 to +40 | [14] |

| Ag(I) | Ag | +5 to +15 | [15] |

| Table 1: Representative ³¹P NMR Chemical Shift Ranges for this compound and its Metal Complexes. |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, solid-state structural information, including bond lengths, bond angles, and overall coordination geometry.[16] For complexes of this compound, this technique is invaluable for:

-

Confirming Coordination Geometry: Visualizing the expected square planar geometry for Pd(II) and Pt(II) or linear geometry for Au(I) complexes.[16][17]

-

Quantifying Steric Effects: Measuring the precise P-M-P bond angles and the orientation of the tolyl group relative to the coordination plane.

-

Analyzing Bond Parameters: Determining M-P and M-Cl (or other ligand) bond lengths, which reflect the electronic interplay within the complex.[15]

| Complex | M-P Bond Length (Å) | P-M-P Angle (°) | Coordination Geometry | Reference |

| trans-[PdCl₂(PPh₂(o-tol))₂] | ~2.33 - 2.35 | ~180 (trans) | Square Planar | [17] (analog) |

| cis-[PtCl₂(PPh₂(o-tol))₂] | ~2.24 - 2.26 | ~98 | Square Planar | [17] (analog) |

| [Ag(NO₂)(PPh₂(p-tol))₂] | ~2.42 | 129.51 | Pseudo-trigonal planar | [15] |

| [AuCl(PPh₂(o-tol))] | ~2.23 | N/A | Linear | [16] (analog) |

| Table 2: Representative Crystallographic Data for Metal Complexes with Tolyl-substituted Phosphine Ligands. (Note: Data for exact this compound complexes can be scarce; values from closely related analogs are provided for context). |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and useful tool for confirming ligand coordination. While the spectrum of the ligand itself is complex, changes in the fingerprint region (below 1500 cm⁻¹) upon coordination can be diagnostic. More importantly, if the complex contains other ligands with characteristic IR stretches (e.g., carbonyls, nitriles, hydrides), their frequencies can provide insight into the electronic properties of the metal center as influenced by the phosphine ligand.[18]

Workflow Visualization

The general process from synthesis to full characterization can be visualized as follows:

Reactivity and Catalytic Applications

The unique steric profile of this compound makes its metal complexes, particularly those of palladium, highly effective catalysts for a variety of cross-coupling reactions.[19] These reactions are cornerstones of modern organic synthesis, essential for constructing complex molecules in the pharmaceutical and materials science industries.[8]

Case Study: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron species and an organohalide, is one of the most widely used palladium-catalyzed transformations.[20][21] Catalysts derived from this compound can exhibit high activity in these processes.[2]

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The steric bulk of the this compound ligand is thought to facilitate the crucial reductive elimination step, where the final product is released and the active Pd(0) catalyst is regenerated.[4][22]

Detailed Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl bromide with phenylboronic acid, a common test reaction for catalyst performance.

Materials:

-

trans-Bis(this compound)palladium(II) chloride (pre-catalyst, 1 mol%)

-

Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene/Water (e.g., 4:1 mixture, 5 mL)

-

Reaction vial with stir bar

Procedure:

-

Setup: To a reaction vial, add the pre-catalyst, aryl bromide, phenylboronic acid, and potassium carbonate.

-

Solvent Addition: Add the toluene/water solvent mixture.

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

-

Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for the desired reaction time (e.g., 2-12 hours, monitor by TLC or GC-MS).

-

Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality: The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step. A biphasic solvent system like toluene/water is often effective. The pre-catalyst, a stable Pd(II) complex, is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[20]

Conclusion and Future Outlook